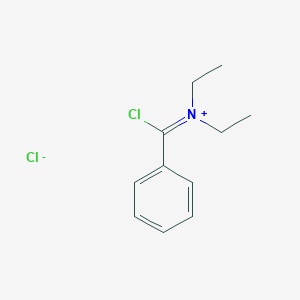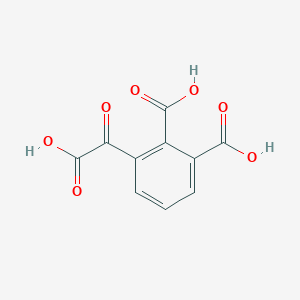![molecular formula C28H12N6S6 B14504046 [1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate CAS No. 64479-90-9](/img/structure/B14504046.png)
[1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate: is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes multiple thiocyanate groups attached to a phenothiazine core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate typically involves the reaction of phenothiazine derivatives with thiocyanate reagents. The process may include steps such as:
Nitration: of phenothiazine to introduce nitro groups.
Reduction: of nitro groups to amines.
Thiocyanation: of the amine groups using thiocyanate salts under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and thiocyanation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the thiocyanation step.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate groups to amines or other functional groups.
Substitution: The thiocyanate groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium halides, alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkoxylated phenothiazine derivatives.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex phenothiazine derivatives.
- Employed in the study of electron transfer processes due to its redox-active nature.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules, such as proteins and DNA.
Medicine:
- Explored for its potential use in the treatment of neurological disorders.
- Evaluated for its anti-inflammatory and antioxidant properties.
Industry:
- Utilized in the development of dyes and pigments.
- Applied in the manufacturing of advanced materials with specific electronic properties.
作用機序
The mechanism of action of [1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the phenothiazine core can participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Uniqueness:
- The presence of multiple thiocyanate groups distinguishes [1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate from other phenothiazine derivatives.
- Its unique structure imparts specific chemical reactivity and potential biological activity that are not observed in simpler phenothiazine compounds.
特性
CAS番号 |
64479-90-9 |
|---|---|
分子式 |
C28H12N6S6 |
分子量 |
624.8 g/mol |
IUPAC名 |
[1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate |
InChI |
InChI=1S/C28H12N6S6/c29-12-35-16-1-4-20-24(8-16)39-27-11-19(38-15-32)7-23(28(27)33-20)34-21-5-2-17(36-13-30)9-25(21)40-26-10-18(37-14-31)3-6-22(26)34/h1-11,33H |
InChIキー |
LYXWXFUYWQDEBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1SC#N)SC3=CC(=CC(=C3N2)N4C5=C(C=C(C=C5)SC#N)SC6=C4C=CC(=C6)SC#N)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


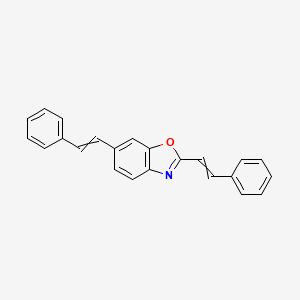

![(Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalen-5-yl)methanol](/img/structure/B14503970.png)
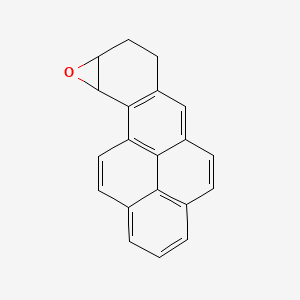
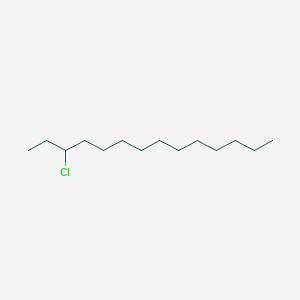
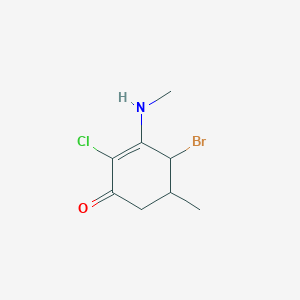

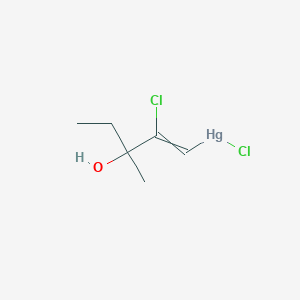


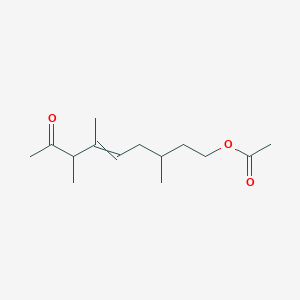
![1-[2-Chloro-1-(4-methoxyphenyl)propyl]-4-methylbenzene](/img/structure/B14504014.png)
